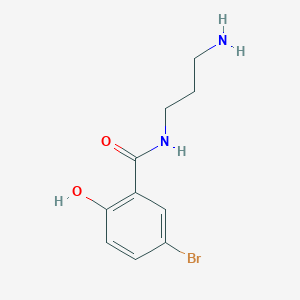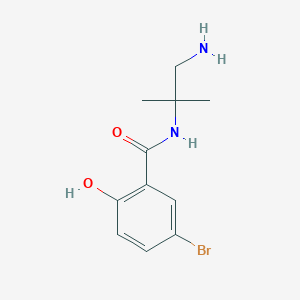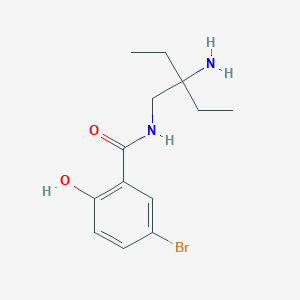![molecular formula C11H15BrN2O2 B6632387 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide has shown potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide involves its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, while CAs are involved in the regulation of pH in the body. Inhibition of these enzymes by 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide can lead to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been found to have anti-inflammatory effects in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide in lab experiments is its ability to selectively inhibit HDAC and CA enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it may have off-target effects on other enzymes, leading to potential complications in interpreting experimental results.
Orientations Futures
Future research directions for 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide could include investigating its potential use in combination therapy with other anticancer agents, as well as studying its effects on other biological processes such as angiogenesis and autophagy. Additionally, further research could be conducted to optimize the synthesis method for the compound and to investigate potential modifications to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with N,N-dimethylpropane-1,3-diamine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to obtain the final compound.
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-13-5-2-6-14-11(16)9-7-8(12)3-4-10(9)15/h3-4,7,13,15H,2,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQAHXAJFNPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)





![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)